trans vs. cis Cyclohexyl Linker Configuration: PROTAC Degradation Potency and Cellular Efficacy
In a direct matched-pair comparison, the PROTAC degrader XL01126 bearing a trans-1,4-cyclohexyl linker (synthesized from a trans-cyclohexyl diamine building block analogous to the target compound) demonstrated potent LRRK2 degradation across three cell types, whereas the cis diastereomer, cis-XL01126, completely failed to degrade LRRK2 (NDO = No Degradation Observed) in all tested systems [1]. The trans degrader exhibited DC₅₀ values of 15 nM (mouse embryonic fibroblasts, MEFs, 4 h treatment), 55 nM (bone marrow-derived macrophages, BMDMs, 4 h), and 72 nM (peripheral blood mononuclear cells, PBMCs, 4 h), with corresponding Dmax values of 89%, 83%, and 83% [1]. In contrast, cis-XL01126 showed NDO for DC₅₀ and Dmax across all three cell types. Functional readout via pRab10 engagement (EC₅₀) further confirmed the trans advantage: XL01126 EC₅₀ = 30 nM (MEFs, 4 h), 69 nM (BMDMs, 4 h), 20 nM (PBMCs, 24 h), versus cis-XL01126 EC₅₀ = 158 nM, 3000 nM, and 705 nM, respectively – representing a 5.3-fold to 43-fold higher potency for the trans isomer [1]. Additionally, XL01126 exhibited positive ternary complex cooperativity (α = 5.7) that compensated for weaker binary binding, a feature the cis linker cannot support [2].
| Evidence Dimension | LRRK2 PROTAC degradation potency and maximal degradation (DC₅₀ / Dmax) |
|---|---|
| Target Compound Data | trans-XL01126: DC₅₀ = 15 nM (MEFs, 4 h), 55 nM (BMDMs, 4 h), 72 nM (PBMCs, 4 h); Dmax = 89% (MEFs), 83% (BMDMs), 83% (PBMCs); EC₅₀(pRab10) = 30 nM (MEFs, 4 h), 69 nM (BMDMs, 4 h), 20 nM (PBMCs, 24 h). Ternary cooperativity α = 5.7. |
| Comparator Or Baseline | cis-XL01126: DC₅₀ = NDO (all cell types); Dmax = NDO (all cell types); EC₅₀(pRab10) = 158 nM (MEFs), 3000 nM (BMDMs), 705 nM (PBMCs). Ternary cooperativity α not measurable. |
| Quantified Difference | trans: 5.3–43× lower EC₅₀ (more potent); cis: No detectable LRRK2 degradation in any cell type (qualitative advantage). Cooperativity α = 5.7 vs none. |
| Conditions | R1441C LRRK2 mutant MEFs, BMDMs, PBMCs; PROTAC treatment at indicated time points; LRRK2 levels quantified by Western blot; pRab10 engagement measured by ELISA. |
Why This Matters
This head-to-head data demonstrates that even a single stereochemical inversion at the 1,4-cyclohexyl linker completely abolishes degradation activity, proving that procurement of authentic trans-configuration building blocks is a non-negotiable requirement for PROTAC programs targeting ternary complex formation.
- [1] Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2. J. Am. Chem. Soc., 2022, 144(37), 16930–16952. Table 1. View Source
- [2] Discovery of XL01126. J. Am. Chem. Soc., 2022, 144(37), 16930–16952. Abstract and Results (Ternary cooperativity α = 5.7). View Source
